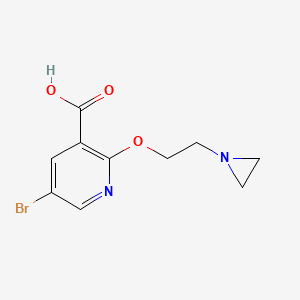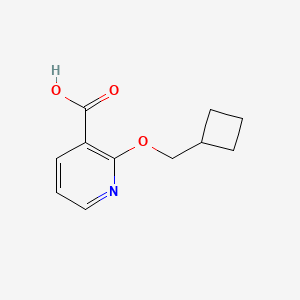![molecular formula C15H17NO5 B1391702 3-[1-(2-Methoxy-phenyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester CAS No. 1229623-68-0](/img/structure/B1391702.png)
3-[1-(2-Methoxy-phenyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester
Übersicht
Beschreibung
This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are derived from carboxylic acids and an alcohol. They are characterized by a carbonyl adjacent to an ether functional group. They are widely used in a variety of applications from plasticizers and detergents to flavorings in food and fragrances in perfumes .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. Crystallographic techniques can also be used to determine the 3D structure of the molecule .Chemical Reactions Analysis
Esters undergo a variety of chemical reactions, including hydrolysis, reduction, and the Claisen condensation . In hydrolysis, the ester reacts with water to form a carboxylic acid and an alcohol. In reduction, the ester is converted to a primary alcohol. The Claisen condensation involves the reaction of an ester with a carbonyl compound to form a β-keto ester .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and specific rotation. These properties can be determined through a variety of experimental techniques .Wissenschaftliche Forschungsanwendungen
Metabolism and Biological Pathways Research indicates that certain esters like aspartame, chemically similar to the compound , are metabolized in the gut into components such as aspartic acid, phenylalanine, and methanol. The metabolic pathways of the aspartate moiety of aspartame, for instance, involve conversion to CO2 or incorporation into body constituents like amino acids, proteins, pyrimidines, asparagine, and N-acetylaspartic acid. About 70% of the carbon from aspartame is converted to CO2, showcasing a metabolic pathway similar to dietary aspartic acid (Ranney & Oppermann, 1979).
Environmental Concerns and Behavior Parabens, which are structurally related esters, have been a topic of environmental studies due to their role as preservatives and potential endocrine disrupters. Despite efficient wastewater treatments, these compounds persist in low concentrations in effluents and are ubiquitous in surface water and sediments. Their environmental presence is attributed to the continuous consumption and disposal of paraben-based products. Interestingly, chlorinated by-products of parabens, more stable than their parent compounds, have been detected in various water bodies, though their toxicity and long-term effects require further research (Haman et al., 2015).
Chemical Properties and Potential Applications Cinnamic acid derivatives, which share functional similarities with the compound , have drawn attention in medicinal research due to their rich chemical properties. These compounds have three main reactive sites, making them significant in the synthesis of various antitumor agents. The review of cinnamic acid derivatives in anticancer research sheds light on their underutilized potential, despite their rich medicinal tradition and recent attention to their antitumor efficacy (De et al., 2011).
Wirkmechanismus
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Compounds with similar structures have been involved in the suzuki–miyaura coupling reaction , which is a key process in the synthesis of various organic compounds .
Result of Action
Compounds with similar structures have been used in the synthesis of various organic compounds via the suzuki–miyaura coupling reaction .
Action Environment
The suzuki–miyaura coupling reaction, in which similar compounds are involved, is known for its mild and functional group tolerant reaction conditions .
Safety and Hazards
The safety and hazards of a compound depend on its specific physical and chemical properties. Some esters, for example, are known to be irritants and may be harmful if ingested or come into contact with the skin or eyes . It’s important to refer to the Material Safety Data Sheet (MSDS) or other safety documentation for specific information .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 3-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-20-13-6-4-3-5-11(13)16-9-10(7-14(16)18)12(17)8-15(19)21-2/h3-6,10H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMCSNOLJDRTAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601187003 | |
| Record name | Methyl 1-(2-methoxyphenyl)-β,5-dioxo-3-pyrrolidinepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601187003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-Methoxy-phenyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester | |
CAS RN |
1229623-68-0 | |
| Record name | Methyl 1-(2-methoxyphenyl)-β,5-dioxo-3-pyrrolidinepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1229623-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-(2-methoxyphenyl)-β,5-dioxo-3-pyrrolidinepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601187003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



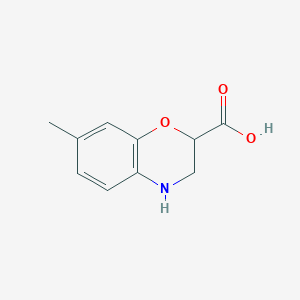


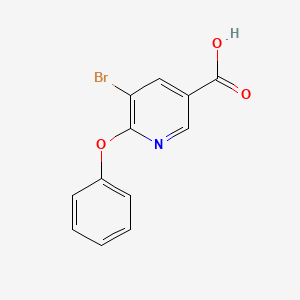

![Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B1391626.png)
![4-{[2-(5-Chloro-2-fluorophenyl)-5-methoxypyrimidin-4-yl]amino}nicotinic acid](/img/structure/B1391627.png)
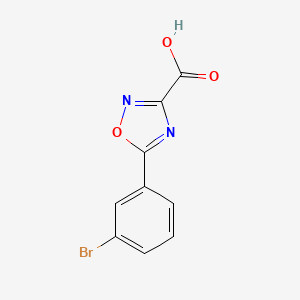
![(7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1391631.png)

